4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole
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Overview
Description
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C13H14BrClN2O and a molecular weight of 329.62 g/mol . This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to an indazole ring, which is further substituted with a tetrahydropyran-2-yl group . It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole typically involves the following steps:
Formation of the Indazole Ring: The indazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone precursor.
Halogenation: The indazole ring is then subjected to halogenation reactions to introduce the bromine and chlorine atoms at the desired positions.
Methylation: A methyl group is introduced via a methylation reaction using a methylating agent such as methyl iodide.
Substitution with Tetrahydropyran-2-yl Group: The final step involves the substitution of the indazole ring with a tetrahydropyran-2-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole: Similar in structure but with different substituents.
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole: Another closely related compound with slight variations in the position of substituents.
Uniqueness
4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-5-chloro-6-methyl-1-(oxan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O/c1-8-6-10-9(12(14)13(8)15)7-16-17(10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJXVSLVWFNANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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